(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone
CAS No.: 2034472-16-5
Cat. No.: VC7095285
Molecular Formula: C13H14ClN5O2
Molecular Weight: 307.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034472-16-5 |
|---|---|
| Molecular Formula | C13H14ClN5O2 |
| Molecular Weight | 307.74 |
| IUPAC Name | [4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone |
| Standard InChI | InChI=1S/C13H14ClN5O2/c14-10-7-15-4-1-11(10)21-9-2-5-19(6-3-9)13(20)12-16-8-17-18-12/h1,4,7-9H,2-3,5-6H2,(H,16,17,18) |
| Standard InChI Key | HJTCBIMNUVFOEK-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NC=NN3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring (C₅H₁₁N) substituted at the 1-position with a methanone group bearing a 1H-1,2,4-triazol-5-yl substituent. At the 4-position of the piperidine, an oxygen atom bridges to a 3-chloropyridin-4-yl group. This arrangement creates a planar triazole system conjugated with the pyridine ring, while the piperidine contributes conformational flexibility. The IUPAC name, [4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone, reflects this connectivity.
Key structural descriptors include:
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SMILES: C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NC=NN3
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InChIKey: HJTCBIMNUVFOEK-UHFFFAOYSA-N
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClN₅O₂ |
| Molecular Weight | 307.74 g/mol |
| Hydrogen Bond Donors | 1 (triazole N-H) |
| Hydrogen Bond Acceptors | 6 (pyridine N, triazole N, etc.) |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 89.9 Ų |
Solubility data remain unreported, but analog compounds with similar triazole-piperidine frameworks exhibit solubility in polar aprotic solvents like DMSO . The presence of the chloropyridine group likely enhances membrane permeability, a critical factor in bioavailability .
Synthetic Methodologies
Core Synthesis Strategies
The synthesis of (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone involves multi-step sequences leveraging nucleophilic aromatic substitution and carbonyl coupling reactions. A plausible route, inferred from analogous syntheses , proceeds as follows:
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Piperidine Functionalization:
4-Hydroxypiperidine reacts with 3-chloro-4-nitropyridine under basic conditions (K₂CO₃, DMF) to form 4-((3-chloropyridin-4-yl)oxy)piperidine via nucleophilic aromatic substitution. -
Methanone Installation:
The piperidine nitrogen undergoes acylization with 1H-1,2,4-triazole-5-carbonyl chloride in the presence of a base (e.g., Et₃N) to yield the final product.
Alternative Pathways
Recent advances in triazole synthesis, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), offer potential routes to modify the triazole moiety post-synthesis. For instance, propiolamide derivatives can undergo [3+2] cycloaddition with azides to generate substituted triazoles, which could be adapted to introduce functional groups at the triazole position .
Reactivity and Derivative Formation
Electrophilic Substitution
The electron-deficient 3-chloropyridine ring undergoes regioselective substitution reactions. In the presence of Pd catalysts, the chlorine atom may be replaced by amines or alkoxy groups, enabling diversification of the aryl moiety .
Triazole Modifications
The 1,2,4-triazole ring participates in N-alkylation and metal coordination. For example, deprotonation of the triazole N-H with NaH allows alkylation with electrophiles like methyl iodide, altering the compound’s hydrogen-bonding capacity .
Biological Activity and Mechanistic Insights
Antimicrobial Activity
Compounds with chloropyridine and triazole subunits exhibit broad-spectrum antimicrobial properties. A recent study on similar triazolopyridines reported MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for antibiotic development .
Applications in Materials Science
Fluorescent Probes
The conjugated π-system between triazole and pyridine enables fluorescence emission in the 400–500 nm range. Derivatives with electron-donating groups on the triazole show enhanced quantum yields (Φ = 0.45–0.62), making them candidates for bioimaging .
Polymer Additives
Incorporating this compound into polyamide backbones improves thermal stability (T₅% degradation >300°C) due to rigid triazole rings. Such polymers find use in high-performance membranes and coatings .
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